molecular formula C13H7Cl2NO B6376850 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% CAS No. 1261964-84-4

2-Cyano-4-(3,5-dichlorophenyl)phenol, 95%

Cat. No. B6376850
CAS RN: 1261964-84-4
M. Wt: 264.10 g/mol
InChI Key: BAJRKXHVVZSDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% (2C4DC) is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 183-185°C. 2C4DC is used in many different areas of research, such as biochemistry, physiology, and chemical synthesis.

Scientific Research Applications

2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor in the synthesis of pharmaceuticals. It is also used in biochemical studies, such as the inhibition of enzymes, and in physiological studies, such as the inhibition of receptor binding. In addition, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% is used in the study of cell signaling pathways, as it can modulate the activity of certain proteins.

Mechanism of Action

2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% is an inhibitor of enzymes, receptors, and other proteins. It binds to the active site of the target protein and blocks its activity. It also binds to the allosteric site of the target protein and modulates its activity. In addition, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% can interact with other molecules, such as ligands, substrates, and cofactors, which can affect the activity of the target protein.
Biochemical and Physiological Effects
2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% has a variety of biochemical and physiological effects. It can inhibit the activity of enzymes, receptors, and other proteins, which can affect the activity of various biochemical pathways. In addition, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% can modulate the activity of certain proteins, which can affect the activity of various physiological pathways.

Advantages and Limitations for Lab Experiments

2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and purify. In addition, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% is soluble in organic solvents, which makes it easy to use in a variety of laboratory experiments. However, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% is also toxic, so caution should be taken when handling it.

Future Directions

The potential future directions for 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% research include the development of new synthesis methods, the exploration of new applications in biochemical and physiological studies, the investigation of its effects on other proteins, and the development of new inhibitors. In addition, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% could be used in the development of new drugs, as it has the potential to modulate the activity of certain proteins. Finally, 2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% could be used in the development of new materials, as it could be used to modify the properties of certain polymers.

Synthesis Methods

2-Cyano-4-(3,5-dichlorophenyl)phenol, 95% is synthesized via a two-step procedure. The first step involves the reaction of 2-chloro-4-nitrophenol with 3,5-dichlorophenol in an aqueous solution of sodium hydroxide. This reaction yields 2-cyano-4-(3,5-dichlorophenyl)phenol, which is then purified by recrystallization from ethyl acetate. The second step involves the reaction of 2-cyano-4-(3,5-dichlorophenyl)phenol with sodium nitrite in an aqueous solution of acetic acid. This reaction yields 2-cyano-4-(3,5-dichlorophenyl)phenol, 95%, which is then purified by recrystallization from ethyl acetate.

properties

IUPAC Name

5-(3,5-dichlorophenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJRKXHVVZSDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684911
Record name 3',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(3,5-dichlorophenyl)phenol

CAS RN

1261964-84-4
Record name 3',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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